molecular formula C17H23NO B1324833 Cyclobutyl 4-(piperidinomethyl)phenyl ketone CAS No. 898775-73-0

Cyclobutyl 4-(piperidinomethyl)phenyl ketone

Cat. No. B1324833
M. Wt: 257.37 g/mol
InChI Key: BYDFANUWRYHSCM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of substituted 2-phenyl-4-piperidinones, which are structurally related to Cyclobutyl 4-(piperidinomethyl)phenyl ketone, has been achieved through the reaction of styryl β-dimethylaminoethyl ketone hydrochlorides with aqueous solutions of ammonia or alkylamines. This process is noteworthy for its ability to produce pure stereoisomers of 4-piperidones, characterized by an equatorial disposition of all substituents in the piperidine ring. The reaction conditions, particularly the temperature, are adjusted based on the number and position of methyl substituents in the starting ketones, indicating a sensitive dependence on steric factors .

Molecular Structure Analysis

The molecular structure of the synthesized piperidinones has been elucidated using 1H and 13C NMR spectroscopy. These techniques have confirmed the formation of stereoisomers with specific spatial arrangements. The equatorial orientation of substituents in the piperidine ring is a significant structural feature that could influence the chemical behavior and biological activity of these compounds .

Chemical Reactions Analysis

In a related study, the [3+2] cycloaddition reaction involving L-phenylalanine and β,γ-unsaturated keto esters has been explored. This reaction proceeds with a notable regioselectivity and yield, underlining the potential for constructing piperidine derivatives through cycloaddition processes. The synthesis of eight piperidine derivatives has been reported, and their structures were confirmed by 1H NMR and HRMS, demonstrating the versatility of cycloaddition in generating diverse piperidine frameworks .

Physical and Chemical Properties Analysis

Although the specific physical and chemical properties of Cyclobutyl 4-(piperidinomethyl)phenyl ketone are not detailed in the provided papers, the general properties of piperidine derivatives can be inferred. The stereochemistry of the piperidine ring, as well as the nature of the substituents, can significantly affect the compound's boiling point, solubility, and reactivity. The presence of a ketone group and a phenyl ring likely contributes to the compound's ability to engage in various chemical reactions, such as nucleophilic addition or condensation, and may also affect its pharmacokinetic properties if relevant to drug design .

Scientific Research Applications

  • Synthetic Utility in Organic Chemistry : Cyclobutyl compounds, including derivatives like cyclobutyl phenyl sulfoxide, have been utilized in the synthesis of complex organic molecules. For instance, cyclobutyl phenyl sulfoxide has been employed for the spiroannelation of cyclopentanone, highlighting its role in constructing spirocyclic compounds (Fitjer, Schlotmann, & Noltemeyer, 1995). This indicates that cyclobutyl 4-(piperidinomethyl)phenyl ketone could be explored for similar synthetic applications in organic chemistry.

  • Stabilization of Adjacent Carbanion Centers : The interaction of cyclobutyl groups with adjacent carbanion centers has been investigated to understand the stabilizing effects. Although no significant stabilization was observed with certain cyclobutylcarbinyl phenyl ketones, this area of research can provide insights into the reactivity and stability of cyclobutyl-containing compounds (Güven & Peynircioǧlu, 2002). Such studies are crucial for designing new reactions and understanding mechanistic pathways in organic synthesis.

  • Catalytic Applications in Organic Synthesis : Research on the catalytic applications of cyclobutyl-containing compounds, such as the gold-catalyzed cycloisomerization of 1,7-enyne esters to tetrahydropyridin-4-yl ketones, demonstrates the utility of cyclobutyl groups in facilitating complex transformations (Rao et al., 2013). This suggests potential catalytic roles for cyclobutyl 4-(piperidinomethyl)phenyl ketone in similar chemical reactions.

properties

IUPAC Name

cyclobutyl-[4-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO/c19-17(15-5-4-6-15)16-9-7-14(8-10-16)13-18-11-2-1-3-12-18/h7-10,15H,1-6,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYDFANUWRYHSCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80642720
Record name Cyclobutyl{4-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclobutyl 4-(piperidinomethyl)phenyl ketone

CAS RN

898775-73-0
Record name Cyclobutyl[4-(1-piperidinylmethyl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898775-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobutyl{4-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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